4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate
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Overview
Description
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thioxotetrahydropyrimidine ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thioxotetrahydropyrimidine ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein-protein interactions, such as those involving the tumor suppressor protein p53 and its regulatory proteins MDM2 and MDMX. By binding to these proteins, it prevents their interaction with p53, thereby activating p53’s tumor suppressor functions. This mechanism is crucial in cancer research, as it can potentially restore the function of p53 in cancer cells where it is otherwise inactivated .
Comparison with Similar Compounds
Similar compounds include other thioxotetrahydropyrimidine derivatives and pyrrole-based inhibitors. What sets 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate apart is its specific structure that allows for high affinity binding to MDM2 and MDMX, making it a potent inhibitor of these interactions. Other similar compounds may include:
- 5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate
- 2-(3-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .
Properties
Molecular Formula |
C15H14N2O5S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C15H14N2O5S/c1-3-12(18)22-10-5-4-8(7-11(10)21-2)6-9-13(19)16-15(23)17-14(9)20/h4-7H,3H2,1-2H3,(H2,16,17,19,20,23) |
InChI Key |
OVQBSSNSPJHUNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC |
Origin of Product |
United States |
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